molecular formula C16H24N2O4S B2911593 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid CAS No. 2248367-61-3

4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2911593
CAS No.: 2248367-61-3
M. Wt: 340.44
InChI Key: CLGYUXCQZZIKOD-UHFFFAOYSA-N
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Description

4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid (CAS 2094342-59-1) is a high-purity organic compound supplied as a powder for life science research . This specialized chemical features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, coupled with a methyl-thiazole carboxylic acid moiety, making it a valuable intermediate in medicinal chemistry and drug discovery . The molecular formula is C15H22N2O4S and it has a molecular weight of 326.42 g/mol . While specific biological data for this exact compound is limited in public sources, its structure suggests potential as a key synthetic building block for the development of pharmaceutical agents. The Boc-protected piperidine and the carboxylic acid functional group on the thiazole ring make this compound a versatile precursor for further chemical transformations, including amide coupling and deprotection reactions to create novel molecular entities . The compound should be stored as a powder at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-10-13(14(19)20)23-12(17-10)9-11-5-7-18(8-6-11)15(21)22-16(2,3)4/h11H,5-9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGYUXCQZZIKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

Compounds were selected based on shared motifs:

Thiazole/Oxazole heterocycle with carboxylic acid.

Piperidine/pyrrolidine derivatives as substituents.

Protective groups (e.g., Boc) or aromatic substitutions.

Comparative Data Table

Compound Name & Source Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound () Thiazole 4-Methyl, 5-carboxylic acid, Boc-protected piperidin-4-ylmethyl C₁₇H₂₅N₃O₄S 367.46 Boc group enhances stability; potential prodrug strategy.
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic Acid () Thiazole 4-Methyl, 2-piperidin-4-yl (unprotected), 5-carboxylic acid C₁₀H₁₄N₂O₂S 226.30 Simplified structure; lacks Boc group; may exhibit higher reactivity.
2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic Acid () Thiazole 5-Carboxylic acid, 4-methylpiperidin-1-yl C₁₀H₁₄N₂O₂S 226.30 Piperidine methylated at position 4; no Boc protection.
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid () Oxazole 5-Methyl, 4-isopropylphenyl, piperidin-4-ylmethyl, 4-carboxylic acid C₂₂H₂₈N₂O₄ 384.47 Oxazole core; bulky isopropylphenyl group may influence lipophilicity.
CV-11974 (Angiotensin II Antagonist) () Benzimidazole Tetrazole, biphenyl, ethoxy, carboxylic acid C₂₅H₂₄N₆O₃ 480.50 Pharmacologically active; IC₅₀ = 1.12 × 10⁻⁷ M (AII receptor binding).

Structural and Functional Insights

Heterocycle Impact
  • Thiazole vs.
  • Carboxylic Acid Position : The 5-carboxylic acid in thiazoles () is critical for hydrogen bonding, a feature shared with CV-11974’s carboxylate group in receptor antagonism .
Piperidine Modifications
  • Boc Protection : The Boc group in the target compound improves solubility and delays metabolic degradation, whereas unprotected analogs () may exhibit faster clearance .
Pharmacological Considerations
  • CV-11974 () demonstrates the importance of carboxylic acid and heterocycles in receptor binding, suggesting the target compound may similarly target enzymes or receptors requiring these motifs .
  • Sodium salts () and prodrug strategies (e.g., TCV-116 in ) highlight formulation approaches applicable to the target compound’s Boc-protected derivative .

Biological Activity

4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, which may contribute to its efficacy in various biological assays.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

1. Antimicrobial Activity:
Thiazole derivatives are often investigated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of thiazole have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL for different strains .

2. Anti-Diabetic Effects:
Emerging evidence suggests that thiazole compounds may have protective effects against diabetes mellitus (DM). In animal models, thiazole derivatives have been shown to improve insulin sensitivity and lipid profiles while reducing oxidative stress markers associated with diabetes . The administration of these compounds led to a normalization of elevated serum glucose and lipid levels in diabetic rats.

3. Anti-inflammatory Properties:
There is an increasing interest in the anti-inflammatory potential of thiazole derivatives. Compounds similar to 4-Methyl-2-[...]-1,3-thiazole have been reported to reduce pro-inflammatory cytokines and improve overall inflammatory responses in various experimental models .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to our compound. The results indicated that specific derivatives showed strong bactericidal effects against Staphylococcus aureus strains, outperforming traditional antibiotics such as nitrofurantoin .

CompoundMIC (µg/mL)MBC (µg/mL)Activity Level
Compound A1.953.91Strong
Compound B15.6262.5Moderate

Case Study 2: Anti-Diabetic Effects

In another study focusing on anti-diabetic properties, a thiazole derivative demonstrated significant reductions in serum glucose and lipid levels in STZ-induced diabetic rats over a four-week treatment period. The findings suggested that the compound effectively restored normal pancreatic morphology and function .

Q & A

Basic Research Questions

Q. What are the recommended HPLC conditions for analyzing the purity and stability of 4-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid?

  • Methodological Answer : Optimize reversed-phase HPLC using a mobile phase comprising methanol, water, 0.2 M sodium phosphate monobasic, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid. Column selection (C18, 5 µm, 250 × 4.6 mm) and flow rates (1.0 mL/min) should prioritize peak symmetry and resolution for both the parent compound and potential impurities (e.g., hydrolyzed piperidinyl intermediates) .

Q. How can synthetic routes for this compound be optimized to improve yield while minimizing side reactions?

  • Methodological Answer : Employ stepwise protection/deprotection strategies for the piperidin-4-ylmethyl and tert-butoxycarbonyl (Boc) groups. For example, use anhydrous dichlorethane (DCE) as a solvent with NaHCO₃ to suppress ester hydrolysis during coupling reactions. Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates using flash chromatography (hexane:ethyl acetate gradient) .

Q. What stability-indicating assays are suitable for evaluating degradation products under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours) followed by LC-MS analysis. Use high-resolution mass spectrometry (HRMS) to identify degradation pathways, such as Boc-group cleavage or thiazole ring oxidation. Stability profiles should guide storage recommendations (e.g., -20°C under nitrogen) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model electrophilic/nucleophilic sites on the thiazole ring and piperidine moiety. Pair with molecular docking to assess interactions with biological targets (e.g., enzymes with conserved cysteine residues). Validate predictions via kinetic studies comparing experimental vs. computed activation energies .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous thiazole derivatives?

  • Methodological Answer : Perform meta-analysis of bioassay datasets, controlling for variables like stereochemistry (e.g., epimerization risks during synthesis ) or solvent effects in in vitro assays. Use multivariate regression to identify structure-activity relationships (SARs), focusing on substituent effects (e.g., methyl vs. cyclohexyl groups on piperidine) .

Q. How can structural modifications enhance the compound’s selectivity for target proteins while reducing off-target binding?

  • Methodological Answer : Design analogs via isosteric replacement (e.g., substituting the carboxylic acid with a tetrazole group to improve metabolic stability ). Synthesize derivatives using solid-phase peptide synthesis (SPPS) for rapid iteration. Validate selectivity via SPR (surface plasmon resonance) binding assays against a panel of related receptors .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological matrices?

  • Methodological Answer : Combine CRISPR-Cas9 gene editing (knockout of putative target genes) with activity-based protein profiling (ABPP) to confirm target engagement. Use molecular dynamics simulations (Amber or GROMACS) to model protein-ligand interactions at microsecond timescales, correlating with experimental IC₅₀ shifts .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆ as solvent, TMS reference) and confirm purity (>95% by HPLC) before analysis. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve spin systems and assign stereochemistry. Cross-validate with independent synthetic batches .

Q. What protocols ensure reproducibility in measuring the compound’s solubility and partition coefficients (logP)?

  • Methodological Answer : Use shake-flask method with UV-Vis quantification in octanol-water systems. Control temperature (25°C ± 0.5) and pH (7.4 for physiological relevance). Validate via comparative studies with structurally validated standards (e.g., cLogP predictions from ACD/Labs Percepta) .

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